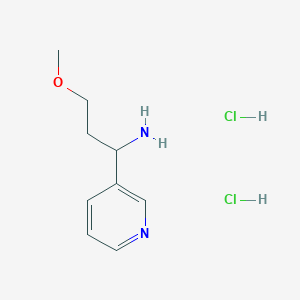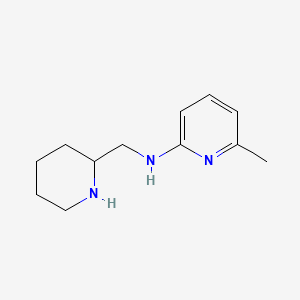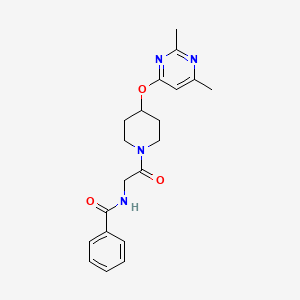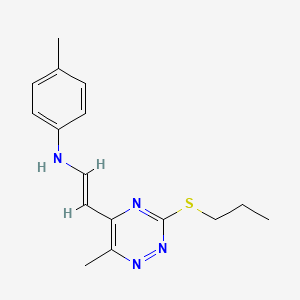
tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C14H20FN3O3 . It has an average mass of 297.325 Da and a monoisotopic mass of 297.148865 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is substituted with a fluorine atom at the 5-position .Wissenschaftliche Forschungsanwendungen
Enzymatic Metabolism and Chemical Transformations
The scientific research applications of tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate primarily revolve around its role in enzymatic metabolism studies and chemical transformations. For example, the compound has been investigated for its metabolic pathways in hepatic systems, where its major metabolic reactions include hydroxylation and carbonyl reduction. The formation of a C-demethylated metabolite through nonenzymatic decarboxylation, facilitated by the resonance stabilization of the oxadiazole ring, illustrates the compound's involvement in complex biochemical processes (Yoo et al., 2008).
Antibacterial Applications and SAR Studies
In the realm of antibacterial research, derivatives of tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate have been synthesized and tested for their in vitro and in vivo antibacterial activities. Structure-activity relationship (SAR) studies have been conducted to optimize potency and therapeutic efficacy. For instance, the influence of cycloalkylamino groups on the activity of fluoronaphthyridines has been explored, with specific substitutions enhancing antibacterial properties (Bouzard et al., 1992).
Asymmetric Synthesis and Chiral Chemistry
The compound also plays a critical role in the field of asymmetric synthesis and chiral chemistry. The development of practical asymmetric synthesis methods for N-tert-butyl disubstituted pyrrolidines, using tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate as an intermediate, highlights its utility in producing chiral compounds with high enantiomeric excess. Such methodologies are crucial for the synthesis of bioactive molecules and pharmaceuticals with specific stereochemical configurations (Chung et al., 2005).
Photoreactions and Precursor Synthesis
Research into the photoreactions of tert-butyl esters of pyrrole carboxylic acids, including tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate, has led to the development of methods for synthesizing substituted pyrroles. These compounds are valuable precursors for the synthesis of complex organic molecules, such as prodigiosin and its analogs, which have applications in medicinal chemistry and materials science (Wasserman et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O3/c1-13(2,3)20-12(18)17-5-4-10(8-17)19-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSFSXFQAPNOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2438849.png)



![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2438857.png)
![N-[4-(morpholin-4-yl)-3-nitrophenyl]acetamide](/img/structure/B2438859.png)
![2-(3,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2438861.png)
![N-[4,4-Dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]prop-2-enamide](/img/structure/B2438864.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2438866.png)

![(8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride](/img/structure/B2438870.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-(propan-2-yl)benzenesulfonamide](/img/structure/B2438871.png)
